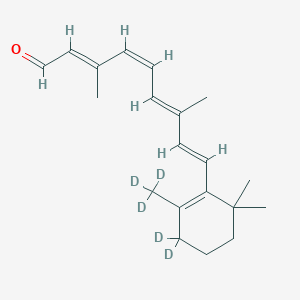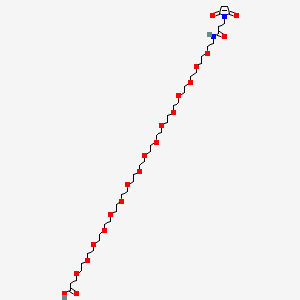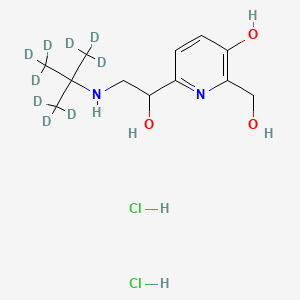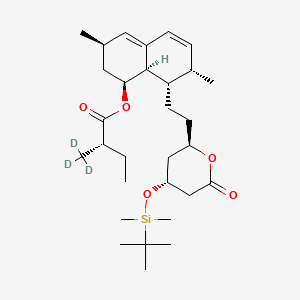
TBDMS-Monacolin K-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TBDMS-Monacolin K-d3 is a deuterated derivative of TBDMS-Monacolin K. It is a compound that combines the properties of tert-butyldimethylsilyl (TBDMS) and Monacolin K, with the addition of deuterium atoms. Monacolin K, also known as lovastatin, is a naturally occurring statin found in red yeast rice, produced by the fermentation of Monascus species. It is widely known for its cholesterol-lowering properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TBDMS-Monacolin K-d3 involves the protection of hydroxyl groups in Monacolin K using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
TBDMS-Monacolin K-d3 undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidatively removed to yield the corresponding carbonyl compound.
Reduction: Reduction reactions can be performed on the Monacolin K moiety.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Tetraethylammonium superoxide in dry dimethylformamide under microwave irradiation.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced forms of Monacolin K.
Substitution: Deprotected or substituted derivatives of Monacolin K.
Aplicaciones Científicas De Investigación
TBDMS-Monacolin K-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Monacolin K.
Biology: Studied for its effects on cholesterol biosynthesis and its potential as a cholesterol-lowering agent.
Medicine: Investigated for its therapeutic potential in treating hypercholesterolemia and other cardiovascular diseases.
Industry: Utilized in the production of functional foods and nutraceuticals, particularly in red yeast rice products
Mecanismo De Acción
TBDMS-Monacolin K-d3 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting HMG-CoA reductase, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparación Con Compuestos Similares
Similar Compounds
Monacolin K: The non-deuterated form of TBDMS-Monacolin K-d3.
Lovastatin: Another name for Monacolin K, widely used as a cholesterol-lowering drug.
Simvastatin: A synthetic derivative of lovastatin with similar cholesterol-lowering properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into metabolic pathways and improve the stability of the compound in biological systems. The TBDMS group also offers protection to hydroxyl groups, making it useful in various synthetic applications .
Propiedades
Fórmula molecular |
C30H50O5Si |
|---|---|
Peso molecular |
521.8 g/mol |
Nombre IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3 |
Clave InChI |
YZUJIMXHROAZNZ-GLDHCNMCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


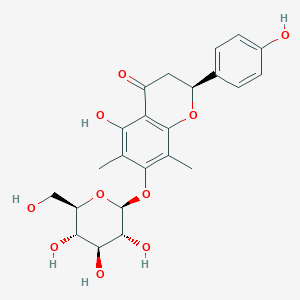
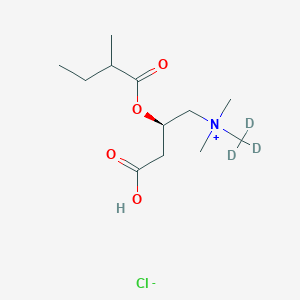
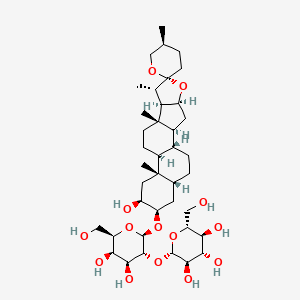
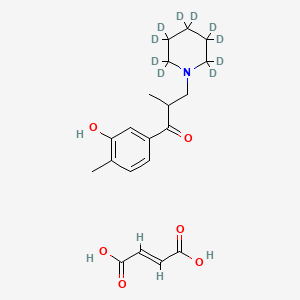


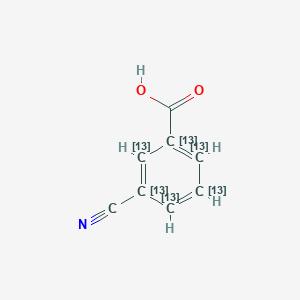
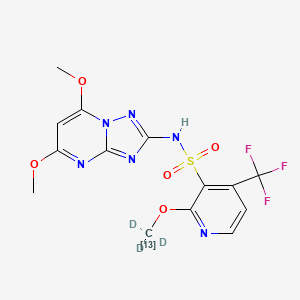
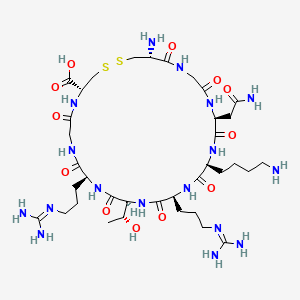
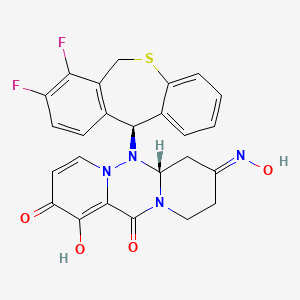
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
